molecular formula C10H13N B3068571 (R)-2-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 63430-95-5

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3068571
CAS RN: 63430-95-5
M. Wt: 147.22 g/mol
InChI Key: JZICUKPOZUKZLL-MRVPVSSYSA-N
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Patent
US04739063

Procedure details

The autoclave was cooled and the contents were suction filtered. Gas liquid chromatographic analysis of the colorless liquid filtrate on a 6'×1/8" 10% Carbowax 20M column at 200° C. showed that the only product of the reaction was 2-methyl-1,2,3,4-tetrahydroquinoline (96% 2-methyl-1,2,3,4-tetrahydroquinoline and 4% starting material). There were no detectable amounts of 2-methyl-5,6,7,8-tetrahydroquinoline and 2-methyldecahydroquinoline. Gas liquid chromatographic analysis with an external standard showed that the absolute yield of product based on consumed starting material was 100%. The use of cyclohexane as the solvent instead of n-hexadecane gave the same result (97% of 2-methyl-1,2,3,4-tetrahydroquinoline and 3% of 2-methylquinoline).
[Compound]
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)N1.CC1C=C[C:20]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=2N=1.CC1CCC2C(CCCC2)N1>>[CH3:17][CH2:16][CH2:15][CH2:20][CH2:19][CH2:18][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:9][CH2:10][CH2:11][CH2:2][CH3:1]

Inputs

Step One
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NC2=CC=CC=C2CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=2CCCCC2C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NC2CCCCC2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
CUSTOM
Type
CUSTOM
Details
at 200° C.
CUSTOM
Type
CUSTOM
Details
on consumed

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.